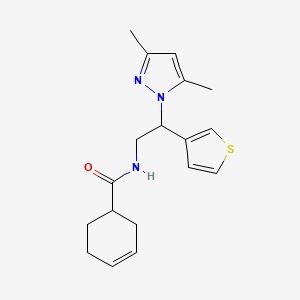
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy in different biological contexts.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a thiophene ring, and a cyclohexenecarboxamide moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Derived from a diketone and hydrazine through condensation.
- Introduction of the Thiophene Ring : Achieved via cross-coupling reactions using thiophene derivatives.
- Cyclohexenecarboxamide Attachment : Finalized through coupling with appropriate carboxylic acid derivatives under basic conditions.
This synthetic route allows for the precise control of the compound's functional groups, which are critical for its biological activity .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.
The presence of the pyrazole and thiophene rings facilitates π–π stacking interactions and hydrophobic interactions, enhancing binding affinity to biological targets .
3.1 Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis induction |
| 5a | SH-SY5Y | 5.00 | Cell cycle arrest |
These studies indicate that compounds with structural similarities to this compound exhibit selective cytotoxicity against glioma cells while sparing healthy cells .
3.2 Antimicrobial Activity
Other research has indicated potential antimicrobial properties of related compounds, suggesting that they may disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This activity is particularly relevant in developing new antibiotics amidst rising antibiotic resistance .
Case Study 1: Glioma Treatment
In a study focused on glioma treatment, a derivative similar to this compound was shown to induce significant apoptosis in C6 glioma cells. Flow cytometry analysis revealed that this compound effectively arrested the cell cycle at multiple phases, indicating its potential as an anti-glioma agent .
Case Study 2: Enzyme Interaction
Another investigation assessed the interaction of pyrazole derivatives with human recombinant alkaline phosphatase. The findings demonstrated competitive inhibition, suggesting that these compounds could be developed into therapeutic agents targeting similar enzymes involved in cancer progression .
5. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry. Its unique structural features contribute to its biological activities, including cytotoxic effects against cancer cells and potential antimicrobial properties. Continued exploration of this compound could lead to significant advancements in therapeutic applications.
科学研究应用
The biological applications of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide are diverse:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, docking studies suggest potential inhibition of cancer-related enzymes, such as 5-lipoxygenase (5-LOX), which is implicated in tumor growth and metastasis .
Antimicrobial Properties
Compounds featuring pyrazole and thiophene rings have shown promise as antimicrobial agents. They may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making them candidates for further development against resistant strains .
Enzyme Inhibition
The compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered physiological responses. This characteristic is valuable in drug design aimed at modulating specific biochemical pathways .
Case Study 1: Anticancer Investigations
In a study focusing on similar pyrazole derivatives, compounds were synthesized and evaluated for their anticancer effects against various cell lines. The results demonstrated significant growth inhibition rates, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Testing
Another investigation explored the antimicrobial activity of thiophene-containing compounds. The results indicated that these compounds exhibited notable activity against Gram-positive bacteria, highlighting their potential as new antibiotics .
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-10-14(2)21(20-13)17(16-8-9-23-12-16)11-19-18(22)15-6-4-3-5-7-15/h3-4,8-10,12,15,17H,5-7,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMCLKHLBCKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCC=CC2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













